![molecular formula C13H17BrClN3O3S B4421853 N-(4-bromo-2-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4421853.png)
N-(4-bromo-2-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide, also known as BPCA, is a chemical compound that has been studied extensively in the field of scientific research. BPCA is a piperazine derivative that has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
N-(4-bromo-2-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in cancer cell growth and neurological function. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can alter the expression of genes involved in cancer cell growth and neurological function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In neurological cells, this compound has been shown to protect against oxidative stress and neuroinflammation, leading to the preservation of neurological function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-2-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide in lab experiments is its potent inhibitory effects on cancer cell growth and neurological function. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising therapeutic agent. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide in scientific research. One potential direction is the development of novel this compound derivatives with improved solubility and potency. Another direction is the investigation of this compound's potential therapeutic effects in other disease models, such as autoimmune disorders and infectious diseases. Additionally, the development of this compound-based drug delivery systems could improve the efficacy and specificity of this compound in therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been studied extensively for its potential therapeutic applications in the treatment of cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClN3O3S/c1-22(20,21)18-6-4-17(5-7-18)9-13(19)16-12-3-2-10(14)8-11(12)15/h2-3,8H,4-7,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCIIVCZQCMLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



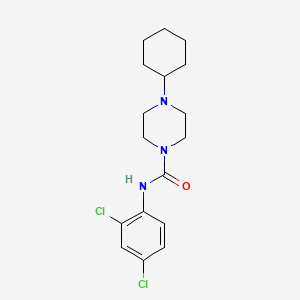
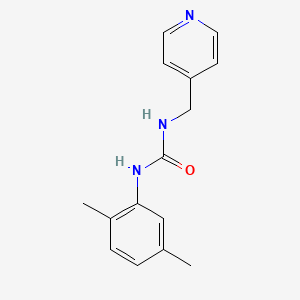
![N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421778.png)
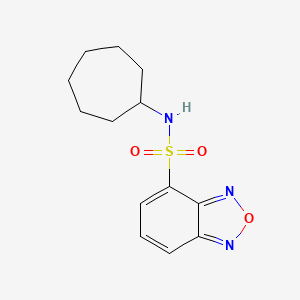
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4421790.png)
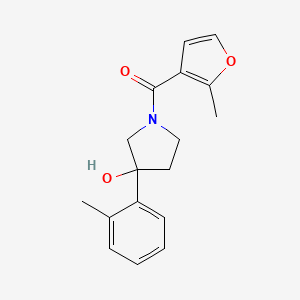
![8-(benzylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4421815.png)
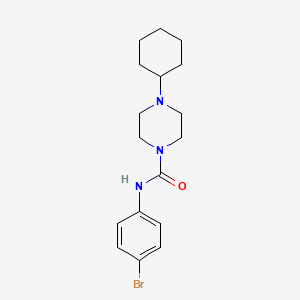
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4421824.png)
![2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B4421835.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4421841.png)
![3-({[(4-fluorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4421846.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4421855.png)
![ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4421860.png)